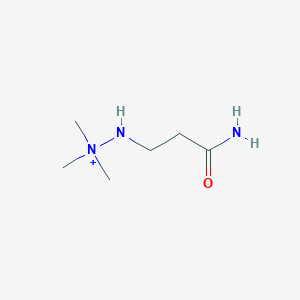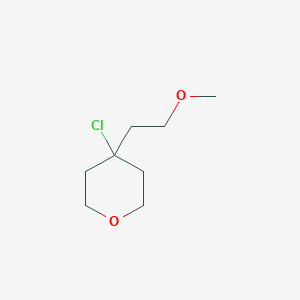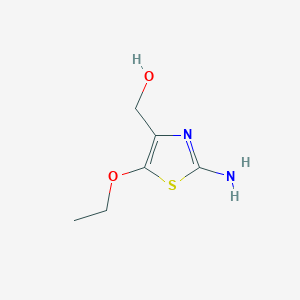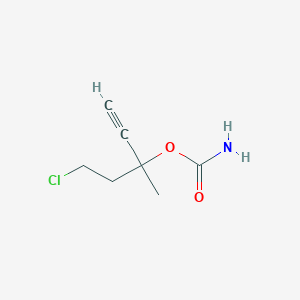
2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is a compound that belongs to the class of thiadiazolidines. This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of the 2,4-difluorophenyl group and the 4-methyl group further defines its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with carbon disulfide and methyl iodide in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired thiadiazolidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)benzamide
- 2-(2,4-Difluorophenyl)isothiocyanate
Uniqueness
2-(2,4-Difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is unique due to its specific ring structure and the presence of both the 2,4-diflu
Eigenschaften
CAS-Nummer |
89570-35-4 |
|---|---|
Molekularformel |
C9H6F2N2O2S |
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C9H6F2N2O2S/c1-12-8(14)13(16-9(12)15)7-3-2-5(10)4-6(7)11/h2-4H,1H3 |
InChI-Schlüssel |
DDJHKNWBQQJYHB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)N(SC1=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)




![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)


![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)




